2-bromo-N-(2,6-difluorophenyl)benzamide
Description
2-Bromo-N-(2,6-difluorophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl ring and a 2,6-difluorophenyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₈BrF₂NO, with a molecular weight of 328.11 g/mol (calculated based on structural analogs in and ).
Synthetic routes typically involve coupling 2-bromobenzoyl chloride with 2,6-difluoroaniline in polar aprotic solvents like DMF, followed by purification via column chromatography (e.g., SiO₂, EtOAc/hexane).
Properties
IUPAC Name |
2-bromo-N-(2,6-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFDWLFIGAVLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 2-bromo-N-(2,6-difluorophenyl)benzamide and related compounds:
Key Observations:
Substituent Effects: The trifluoropropoxy group in the analog from increases molecular weight by ~96 g/mol compared to the target compound, likely enhancing metabolic stability but reducing solubility.
Backbone Modifications :
- The propanamide variant () lacks the aromatic benzoyl ring, reducing conjugation and rigidity. This may decrease thermal stability but improve bioavailability due to lower molecular weight.
Functional Group Additions: The amino group in ’s compound introduces hydrogen-bonding capacity, which could enhance interactions with biological targets (e.g., enzymes or receptors).
Synthetic Efficiency :
- The target compound and its trifluoropropoxy analog () show high yields (>90%), suggesting robust coupling reactions under mild conditions.
Research Implications:
- Pharmacological Potential: Analogs with trifluoromethyl or amino groups () are prime candidates for drug discovery due to tunable electronic and steric properties.
- Material Science : The bromine and fluorine substituents in the target compound may contribute to flame retardancy or polymer stabilization, though specific data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
